

Core Compound Profile: Nomenclature and Physicochemical Properties

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Compound of Interest

Compound Name: **2-(Bromomethyl)benzoic acid**

Cat. No.: **B1267480**

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2-(Bromomethyl)benzoic acid, also known by its synonym α -bromo-o-toluic acid, is a halogenated aromatic carboxylic acid.^[1] Its structure features a carboxylic acid group and a bromomethyl group positioned ortho to each other on a benzene ring. This unique arrangement imparts dual reactivity, making it a highly valuable intermediate in multi-step organic synthesis.

The compound's fundamental properties are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[1][2][3][4]
Molecular Weight	215.04 g/mol	[2][3][4][5][6]
CAS Number	7115-89-1	[1][2][4][6]
Appearance	White to off-white solid/powder	[1][7]
Melting Point	146-152 °C (decomposes)	[1][4][7]
Solubility	Insoluble in water	[7]
IUPAC Name	2-(bromomethyl)benzoic acid	[3]

Spectroscopic Characterization

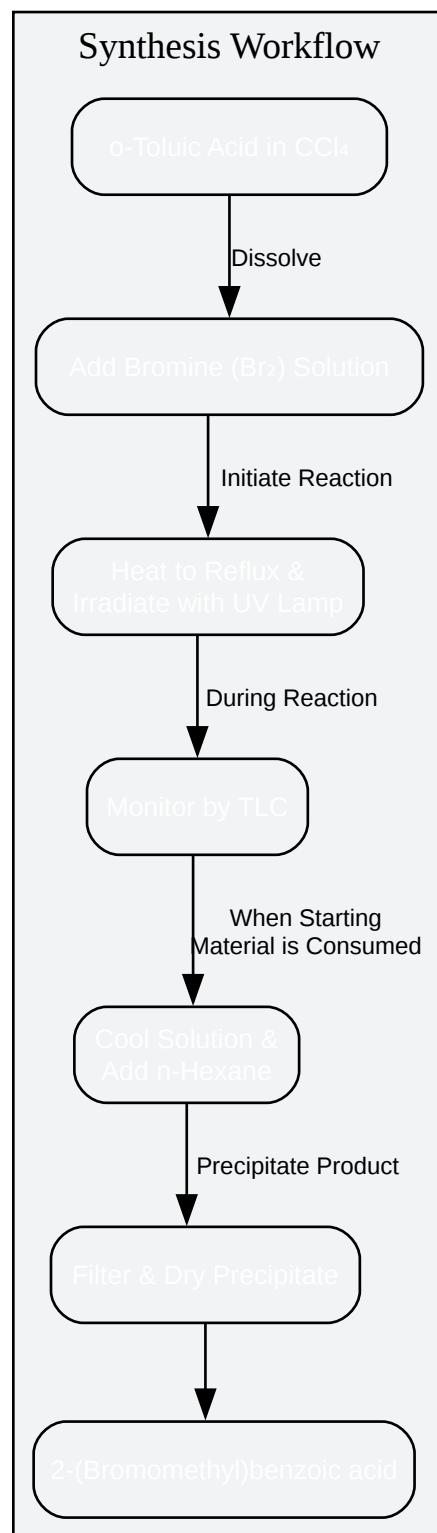
Accurate characterization is critical for verifying the identity and purity of **2-(Bromomethyl)benzoic acid** in a research setting. The expected spectroscopic data are as follows:

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct sets of signals. The aromatic protons (4H) would appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to ortho- and meta-coupling. A characteristic singlet for the benzylic methylene protons (CH₂Br) would be observed further downfield than a typical methyl group, likely in the δ 4.5-5.0 ppm range. The acidic proton of the carboxylic acid group would present as a broad singlet at a high chemical shift, typically >10 ppm, which is exchangeable with D₂O.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides confirmation of the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak for the carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected in the lower frequency region, typically 500-600 cm⁻¹.
- **Mass Spectrometry:** Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. Common fragmentation patterns include the loss of the bromine atom (M-Br) and the loss of the carboxylic acid group (M-COOH).

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **2-(Bromomethyl)benzoic acid** involves the free-radical bromination of o-toluiic acid. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice: The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it does not interfere with the radical mechanism.^[6] Initiation via a UV lamp provides the energy to homolytically cleave the Br-Br bond, starting the chain reaction.^[6] The reaction is run at reflux to ensure a sufficient reaction rate.



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Caption: Synthesis workflow for **2-(Bromomethyl)benzoic acid**.

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures.[\[6\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-toluic acid (1.0 eq) in carbon tetrachloride (CCl₄).
- Initiation: Heat the solution to reflux. Position a 200W tungsten lamp or a similar UV source to irradiate the flask.
- Bromination: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the refluxing mixture via the dropping funnel. A vigorous evolution of hydrogen bromide gas and a sustained reflux will be observed. Maintain a pale orange color throughout the addition.
- Reaction Monitoring (Self-Validation): After the addition is complete, continue heating and irradiating for an additional 5-10 minutes. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase until no starting material is visible.
- Product Isolation: Cool the reaction mixture to approximately 65°C and add n-hexane to precipitate the product.
- Purification: Further cool the suspension to room temperature. Collect the colorless solid by vacuum filtration, wash thoroughly with n-hexane to remove non-polar impurities, and dry in a vacuum oven.
- Characterization: Confirm the identity and purity of the resulting **2-(Bromomethyl)benzoic acid** using NMR analysis.

Chemical Reactivity and Mechanistic Considerations

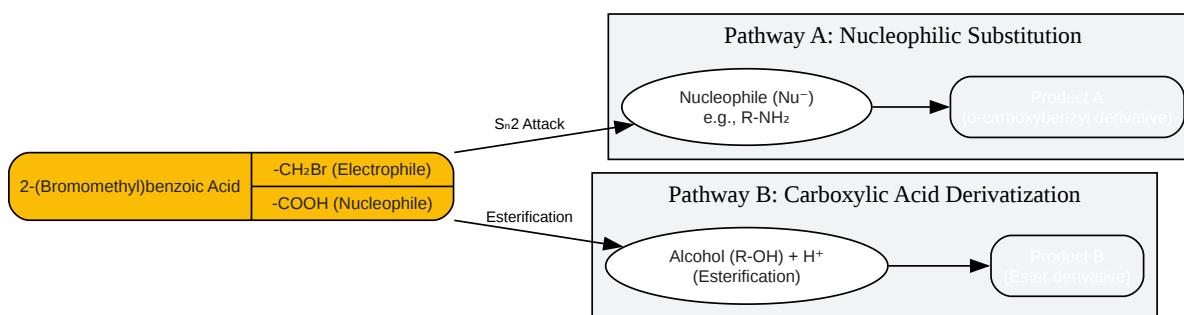
The synthetic utility of **2-(Bromomethyl)benzoic acid** stems from its bifunctional nature, allowing for orthogonal chemical transformations.

- Benzylic Bromide (Electrophilic Site): The bromomethyl group is an excellent electrophile. The C-Br bond is polarized, and the carbon is susceptible to nucleophilic attack, typically via

an S_N2 mechanism. This makes it an ideal substrate for introducing the o-carboxybenzyl moiety onto nucleophiles such as amines, alcohols, and thiols.

- **Carboxylic Acid (Nucleophilic Site):** The carboxylic acid group can act as a nucleophile and undergo classic reactions like esterification (e.g., Fischer esterification with an alcohol under acidic conditions) or conversion to an amide via an activated intermediate (e.g., an acyl chloride).^{[4][7]}

This dual reactivity allows researchers to use the molecule as a versatile linker, either by first reacting the bromomethyl group and then modifying the carboxylic acid, or vice versa.



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Caption: Dual reactivity pathways of **2-(Bromomethyl)benzoic acid**.

Applications in Drug Development and Research

2-(Bromomethyl)benzoic acid is not merely a laboratory curiosity; it is a key intermediate in the synthesis of complex, high-value molecules.

- **Pharmaceutical Intermediates:** The compound is widely used to construct larger molecules with therapeutic potential. It serves as a building block for creating agents with reported antibacterial and anti-inflammatory properties.^[1] The o-carboxybenzyl group is a common structural motif in pharmacologically active compounds.

- Scaffold for Targeted Therapies: While sometimes identified as a related substance in the synthesis of drugs like the kinase inhibitor Imatinib[4], its structure is representative of the types of fragments used to build potent and selective inhibitors. The ortho-substitution pattern correctly orients functional groups for binding within the active sites of enzymes.
- Bioconjugation and Materials Science: Its reactivity is harnessed to tether biologically active molecules to surfaces or polymers.[1] This is a foundational technique in the development of advanced drug delivery systems, diagnostic assays, and functionalized biomaterials.[1]

Safety, Handling, and Storage

Due to its reactivity, **2-(Bromomethyl)benzoic acid** is a hazardous substance and must be handled with appropriate precautions.

Hazard Class	GHS Pictogram	Hazard Statement	Source(s)
Skin Corrosion/Irritation	Danger	H314: Causes severe skin burns and eye damage.	[3][8]

Recommended Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]
- Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[9] Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][7][10]
- Incompatibilities: Keep away from strong bases and oxidizing agents.[9]

Conclusion

2-(Bromomethyl)benzoic acid is a cornerstone intermediate for chemists in both academic and industrial settings. Its molecular weight of 215.04 g/mol and well-defined physicochemical properties, combined with its predictable and versatile bifunctionality, make it an indispensable tool. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to safely and effectively leverage this compound in the synthesis of novel pharmaceuticals, advanced materials, and complex molecular architectures.

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